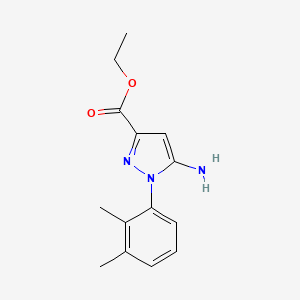

Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 2,3-dimethylphenyl substituent at the 1-position, an amino group at the 5-position, and an ethyl ester at the 3-position. Pyrazole derivatives are widely explored in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity. The 2,3-dimethylphenyl group provides steric bulk and electron-donating effects, while the amino and ester groups enable hydrogen bonding and influence solubility. Synthesis routes for similar compounds often involve cyclization reactions or functional group transformations, as seen in , where a related pyrazole-3-carboxylate was synthesized via esterification with high yield .

Properties

IUPAC Name |

ethyl 5-amino-1-(2,3-dimethylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-13(15)17(16-11)12-7-5-6-9(2)10(12)3/h5-8H,4,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEQZEOOGGJLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or another suitable solvent with an acid or base catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The amino and ester groups can form hydrogen bonds or participate in other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Electron-Donating vs. Electron-Withdrawing Groups

- Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (CAS 1269294-14-5): The 2-bromophenyl substituent introduces a heavy halogen (Br), which increases molecular weight and may enhance lipophilicity.

- Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS 137278-70-7): The fluorobenzyl group adds electronegativity and metabolic stability.

- Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate (CAS 1138036-67-5): A single methyl group at the 2-position reduces steric hindrance compared to the 2,3-dimethyl analog. This may enhance reactivity or solubility .

Substitution Patterns

- Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate: The 3,5-dimethylphenyl group creates a symmetric substitution pattern, distributing steric effects differently. This could reduce torsional strain and improve crystallinity .

Functional Group Modifications

Ester vs. Amide Derivatives

- Ethyl 1-phenyl-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate :

Nitro and Cyano Derivatives

- Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6): The nitro group enhances electron-withdrawing effects, improving adsorption properties in corrosion inhibition applications. This contrasts with the amino group in the target compound, which prioritizes bioactivity .

Physicochemical and Electronic Properties

- In contrast, compounds with single substituents (e.g., 2-methylphenyl) exhibit lower steric demand .

- Electronic Effects: Electron-withdrawing groups (e.g., Br, NO₂) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Electron-donating groups (e.g., CH₃, OCH₃) stabilize aromatic systems, affecting redox properties .

- Solubility : Ester groups generally improve solubility in organic solvents, whereas amides or hydroxyl groups enhance water solubility. For example, the hydroxyl derivative in may have better aqueous solubility than the target compound.

Biological Activity

Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxylate is a compound in the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- CAS Number : 1264042-20-7

The compound features a pyrazole ring substituted with an amino group and a carboxylate ester, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazole derivatives reduced TNF-α levels by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Analgesic Effects

The analgesic properties of pyrazoles are often linked to their ability to inhibit cyclooxygenase (COX) enzymes. This compound may exhibit similar mechanisms, potentially providing relief from pain through COX inhibition. In animal models, related compounds have shown promising results in reducing pain responses .

3. Antimicrobial Activity

Studies on pyrazole derivatives have revealed notable antimicrobial properties against various bacterial strains. This compound was evaluated against pathogens such as E. coli and S. aureus, with some derivatives demonstrating effective inhibition comparable to established antibiotics .

Case Study 1: Anti-inflammatory Mechanism

In a study by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results showed that certain compounds significantly reduced edema compared to the control group, indicating a robust anti-inflammatory effect .

Case Study 2: Antimicrobial Efficacy

Burguete et al. explored the antimicrobial activity of various pyrazole compounds against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. Their findings suggested that modifications in the molecular structure of pyrazoles could enhance their antibacterial potency, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than those of standard treatments .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.